Product packaging for N-Trimethylsilylmethyl-N-nitrosourea(Cat. No.:CAS No. 39482-21-8)

N-Trimethylsilylmethyl-N-nitrosourea

Numéro de catalogue: B1208403
Numéro CAS: 39482-21-8
Poids moléculaire: 175.26 g/mol
Clé InChI: HVINTXAXXZKQGX-UHFFFAOYSA-N
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Description

Overview of Nitrosourea (B86855) Class in Chemical Biology Research

The N-nitrosourea class of compounds represents a significant group of molecules characterized by a nitrosourea functional group. chemicalbook.com These compounds are primarily recognized for their activity as DNA alkylating agents. chemicalbook.comnih.gov The mechanism of action for nitrosoureas involves the generation of reactive intermediates that can covalently modify nucleic acids, particularly at the guanine (B1146940) and cytosine bases. nih.gov This alkylation can lead to inter-strand cross-linking of DNA, a lesion that disrupts DNA replication and transcription, ultimately inducing cytotoxicity. nih.gov

First identified for their biological potential in a screening program by the U.S. National Cancer Institute in 1959, nitrosoureas have since been a subject of extensive research. nih.gov A key property of many nitrosourea compounds is their lipophilicity, which allows them to cross the blood-brain barrier, making them valuable tools for research into neurological conditions. chemicalbook.comnih.gov Their ability to induce mutations and carcinogenic effects has also made them important subjects in the study of DNA damage and repair mechanisms. nih.gov

Significance of Organosilicon Compounds in Contemporary Chemical and Biological Research

Organosilicon compounds, which contain carbon-silicon bonds, are a class of molecules with increasing importance in chemical and biological research. sigmaaldrich.com While carbon-silicon bonds are not found in nature, their synthesis in the laboratory has unlocked unique chemical properties that can be leveraged for various applications. sigmaaldrich.complos.org The substitution of carbon with silicon in a molecule can lead to significant changes in its physical and chemical characteristics. nih.gov

Key differences imparted by silicon include a larger covalent radius, resulting in approximately 20% longer and more flexible bond lengths compared to carbon analogues. This alteration can influence the conformation and reactivity of molecular structures. Furthermore, silicon is more electropositive than carbon, which can alter bond polarization, enhance hydrogen-bonding capabilities, and affect metabolic pathways. The incorporation of silicon-containing groups often increases a molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and tissues. plos.org These modified properties have led to the investigation of organosilicon compounds in fields such as inhibitor design, drug release technologies, and biological imaging. plos.org

Historical Context of N-Trimethylsilylmethyl-N-nitrosourea Discovery and Initial Investigations

This compound (TMS-MNU) emerged in the 1980s as a subject of scientific inquiry aimed at understanding how silicon substitution affects the biological activity of N-alkyl-N-nitrosoureas. It was synthesized and investigated as a silicon analogue of N-neopentyl-N-nitrosourea (neoPNU). Initial studies focused on its mutagenicity and cytotoxicity, comparing its effects to its direct, non-silylated counterpart, N-methyl-N-nitrosourea (MNU).

These early investigations revealed that TMS-MNU acts as a potent biological methylating agent, with activity equivalent to that of MNU. This was a significant finding, as it distinguished TMS-MNU from its carbon analogue, neoPNU, which showed different biological effects. The proposed mechanism suggested that TMS-MNU undergoes hydrolytic activation to produce trimethylsilylmethanediazohydroxide. This intermediate then experiences a rapid nucleophilic cleavage of the silicon-carbon bond to form methanediazohydroxide, the same reactive intermediate generated by MNU, which is responsible for methylating biological macromolecules.

Subsequent research in the early 1990s further explored the carcinogenicity and organ specificity of TMS-MNU in comparison to both MNU and neoPNU in rat models. plos.org These studies provided detailed insights into how the presence of the trimethylsilylmethyl group influences the compound's distribution and biological action. plos.org

Research Scope and Objectives for this compound

The primary research objective for investigating this compound was to determine the influence of substituting a carbon atom with a silicon atom in the alkyl chain of a nitrosourea compound. The research was designed to systematically compare the biological activities of TMS-MNU with its carbon analogue, N-neopentyl-N-nitrosourea (neoPNU), and the parent compound, N-methyl-N-nitrosourea (MNU). plos.org

The scope of this research encompassed several key areas:

Mutagenicity and Cytotoxicity: Initial studies aimed to quantify the mutagenic and cytotoxic effects of TMS-MNU on various cell lines, including E. coli, S. typhimurium, and mammalian cells, to establish its potency as a biological alkylating agent relative to MNU.

Mechanism of Action: A central objective was to elucidate the chemical pathway through which TMS-MNU exerts its biological effects, specifically to determine if it acts as a methylating agent similar to MNU.

Carcinogenicity and Organ Specificity: Later studies were designed to assess the long-term carcinogenic potential and the specific organs targeted by TMS-MNU in animal models. A key goal was to understand how its different physicochemical properties, such as its partition coefficient, affected its distribution in the body and, consequently, its organ-specific carcinogenic effects compared to MNU. plos.org

These investigations collectively sought to build a structure-activity relationship for this class of compounds, providing valuable data on how silylation impacts biological outcomes.

Research Findings: Comparative Carcinogenicity

A pivotal study investigated the carcinogenicity and organ specificity of TMS-MNU, neoPNU, and MNU in F344 rats. The findings highlighted significant differences in the biological activities of these compounds, which are summarized in the table below.

FeatureThis compound (TMS-MNU)N-methyl-N-nitrosourea (MNU)N-neopentyl-N-nitrosourea (neoPNU)
Forestomach Tumors 100% incidence in both sexes. plos.org100% incidence in both sexes. plos.orgNo tumors found. plos.org
Glandular Stomach Tumors Observed. plos.orgObserved. plos.orgNo tumors found. plos.org
Nervous System Tumors Observed, but less frequent than in the MNU group. plos.orgObserved, more frequent than in the TMS-MNU group. plos.orgNo tumors found. plos.org
Lung Tumors Higher incidence than in the MNU group. plos.orgObserved, but at a lower incidence than the TMS-MNU group. plos.orgSome tumors observed, but were histologically similar to spontaneous ones. plos.org
Kidney Tumors Observed. plos.orgObserved. plos.orgNo tumors found. plos.org
Proposed Rationale for Differences Different partition property compared to MNU affects its distribution and organ specificity. plos.orgActs as a potent, direct methylating agent.Different chemical structure and alkylating species compared to TMS-MNU and MNU. plos.org

This table is based on data from a 1990 study by Maekawa et al. involving weekly intragastric intubations in rats. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N3O2Si B1208403 N-Trimethylsilylmethyl-N-nitrosourea CAS No. 39482-21-8

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

39482-21-8

Formule moléculaire

C5H13N3O2Si

Poids moléculaire

175.26 g/mol

Nom IUPAC

1-nitroso-1-(trimethylsilylmethyl)urea

InChI

InChI=1S/C5H13N3O2Si/c1-11(2,3)4-8(7-10)5(6)9/h4H2,1-3H3,(H2,6,9)

Clé InChI

HVINTXAXXZKQGX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CN(C(=O)N)N=O

SMILES canonique

C[Si](C)(C)CN(C(=O)N)N=O

Autres numéros CAS

39482-21-8

Synonymes

N-trimethylsilylmethyl-N-nitrosourea
TMS-MNU

Origine du produit

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Pathways for N-Trimethylsilylmethyl-N-nitrosourea

The synthesis of this compound (TMSMNU) primarily revolves around the nitrosation of its urea (B33335) precursor, which itself can be prepared from readily available starting materials.

Nitrosation of Trimethylsilylmethylamine Precursors

The core of TMSMNU synthesis lies in the introduction of a nitroso group onto a suitable precursor. A common and established method involves the reaction of a urea derivative with a nitrosating agent. The precursor, N-(trimethylsilylmethyl)urea, can be synthesized by reacting (trimethylsilyl)methylamine with isocyanic acid or its salts.

The subsequent nitrosation is typically achieved under acidic conditions using sodium nitrite (B80452) (NaNO₂). The reaction involves the in situ formation of nitrous acid (HNO₂), which then reacts with the urea to form the N-nitrosourea. The general scheme for this process is as follows:

Formation of N-(trimethylsilylmethyl)urea: (CH₃)₃SiCH₂NH₂ + HNCO → (CH₃)₃SiCH₂NHC(O)NH₂

Nitrosation: (CH₃)₃SiCH₂NHC(O)NH₂ + NaNO₂ + H⁺ → (CH₃)₃SiCH₂N(NO)C(O)NH₂ + Na⁺ + H₂O

The reaction conditions, such as temperature and the choice of acid, are critical for achieving good yields and minimizing side reactions. A procedure analogous to the synthesis of other N-alkyl-N-nitrosoureas can be adapted, where the urea derivative is dissolved in a suitable solvent and treated with an aqueous solution of sodium nitrite in the presence of an acid like hydrochloric acid or sulfuric acid at low temperatures, typically around 0°C. orgsyn.org

Alternative Synthetic Routes and Their Comparative Analysis

While the nitrosation of the corresponding urea is a primary route, other synthetic strategies for N-nitrosoureas can be considered. One alternative involves the reaction of an appropriate isocyanate with a nitrosamine. For TMSMNU, this would entail the reaction of trimethylsilylmethyl isocyanate with a source of nitrosamide. Trimethylsilyl (B98337) isocyanate is a commercially available reagent. lepidlife.comguidechem.comsigmaaldrich.com

Another approach could involve the direct reaction of (trimethylsilyl)methylamine with a nitrosating agent that also provides the carbamoyl (B1232498) moiety. However, this is less common for the synthesis of N-nitrosoureas.

A comparative analysis of these routes highlights the practicality of the nitrosation of N-(trimethylsilylmethyl)urea. This method utilizes readily accessible starting materials and follows a well-established reaction sequence for N-nitrosourea formation. The alternative route involving trimethylsilyl isocyanate may offer advantages in specific contexts but might be less direct.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of TMSMNU allows for the systematic investigation of structure-activity relationships. Modifications can be introduced at the silicon atom, the alkyl linker, or the nitrosourea (B86855) functional group.

Modifications on the Silicon Moiety

The trimethylsilyl group can be replaced with other silyl (B83357) groups to study the effect of steric and electronic properties on the compound's behavior. For instance, replacing the methyl groups on the silicon with ethyl or other alkyl groups would yield analogs such as N-triethylsilylmethyl-N-nitrosourea. The synthesis of these analogs would follow a similar pathway, starting from the corresponding trialkylsilylmethylamine.

Precursor AmineCorresponding Nitrosourea
(Trimethylsilyl)methylamineThis compound
(Triethylsilyl)methylamineN-Triethylsilylmethyl-N-nitrosourea
(tert-Butyldimethylsilyl)methylamineN-(tert-Butyldimethylsilyl)methyl-N-nitrosourea

Structural Variations of the Nitrosourea Backbone

Modifications to the nitrosourea backbone can involve changes to the alkyl chain connecting the silicon atom to the nitrosourea group or alterations to the urea part itself. For example, introducing functional groups such as ethers or halogens onto the alkyl chain could be achieved by starting with appropriately functionalized silylalkyamines. The synthesis of steroid-linked N-(2-chloroethyl)nitrosoureas has been reported, demonstrating the feasibility of attaching complex moieties to the nitrosourea structure. nih.gov

Deuterium (B1214612) Labeling and Isotopic Analogs for Mechanistic Probes

Isotopic labeling is a powerful tool for elucidating reaction mechanisms and metabolic pathways. Deuterium-labeled analogs of TMSMNU can be synthesized to probe kinetic isotope effects and to trace the fate of specific hydrogen atoms. For example, deuterium atoms can be introduced at the methylene (B1212753) bridge connecting the silicon atom and the nitrogen atom (N-(trimethylsilylmethyl-d₂)-N-nitrosourea).

The synthesis of such labeled compounds would require the preparation of the corresponding deuterated starting materials. For instance, deuterated methylamine (B109427) and its salts can be prepared from halogenated deuterated methane. guidechem.comgoogle.com This deuterated amine can then be used to build the desired labeled TMSMNU analog.

Furthermore, the use of ¹⁵N-labeled sodium nitrite allows for the introduction of a heavy nitrogen isotope into the nitroso group. wikipedia.orgisotope.comnih.govnih.gov This enables detailed mechanistic studies using techniques like ¹⁵N NMR spectroscopy to track the transformations of the nitroso group. The synthesis of ¹⁵N-labeled nitrosoureas has been described, providing a methodology that could be applied to TMSMNU. nih.gov

Isotopic LabelLabeled CompoundPurpose
Deuterium (D)N-(trimethylsilylmethyl-d₂)-N-nitrosoureaMechanistic studies, kinetic isotope effects
Nitrogen-15 (¹⁵N)N-Trimethylsilylmethyl-N-(¹⁵N-nitroso)ureaMechanistic studies, NMR analysis

The synthesis of these labeled compounds is crucial for a deeper understanding of the chemical and biological behavior of this compound.

Chemical Reactivity and Decomposition Pathways

Hydrolytic Activation and Decomposition Mechanisms

The chemical reactivity of N-Trimethylsilylmethyl-N-nitrosourea (TMS-MNU) is characterized by its susceptibility to hydrolytic activation, a process that initiates its decomposition and subsequent biological activity. This pathway distinguishes it from its carbon analogue, N-neopentyl-N-nitrosourea (neoPNU), and renders it a biological methylating agent equivalent to N-methyl-N-nitrosourea (MNU). nih.govnih.gov The decomposition is a multi-step process that begins with hydrolysis and proceeds through the cleavage of the silicon-carbon bond. nih.gov

The initial step in the decomposition cascade of TMS-MNU in an aqueous environment is its hydrolytic activation. This reaction leads to the formation of a key intermediate, trimethylsilylmethanediazohydroxide. nih.gov This step is crucial as it sets the stage for the subsequent fragmentation of the molecule.

Table 1: Initial Step of TMS-MNU Decomposition

Reactant Condition Intermediate Product

Following its formation, the trimethylsilylmethanediazohydroxide intermediate undergoes a rapid nucleophilic cleavage of the silicon-methylene (Si–CH2) bond. nih.gov The presence of the silicon atom makes this bond susceptible to nucleophilic attack, a key feature of organosilicon chemistry. nih.govrsc.org This cleavage is a distinguishing feature of TMS-MNU's decomposition and is fundamental to its mechanism of action. nih.gov The ease of this cleavage is influenced by the electronic properties of the silicon atom and the stability of the resulting products. nih.gov

The nucleophilic cleavage of the Si–CH2 bond in trimethylsilylmethanediazohydroxide results in the formation of methanediazohydroxide. nih.gov This species is the same reactive intermediate generated from the decomposition of N-methyl-N-nitrosourea (MNU). nih.govnih.gov Methanediazohydroxide is unstable and further decomposes to generate a methylating agent. It is this ultimate reactive species that is responsible for the alkylating properties of TMS-MNU. nih.gov The other products formed are innocuous species such as water, carbon dioxide, and ammonia, which are easily removed from the system. wikipedia.org

Table 2: Decomposition Pathway of TMS-MNU

Precursor Intermediate Key Reaction Product Significance
This compound Trimethylsilylmethanediazohydroxide Hydrolytic Activation - Initiates decomposition
Trimethylsilylmethanediazohydroxide - Nucleophilic Cleavage of Si–CH2 bond Methanediazohydroxide Rate-determining step

Kinetics and Thermodynamics of Decomposition

The rate and efficiency of the decomposition of N-nitrosourea compounds are critical determinants of their biological activity. These factors are heavily influenced by the chemical environment.

The decomposition of N-nitrosoureas, such as the parent compound N-methyl-N-nitrosourea (MNU), follows specific reaction kinetics. echemi.com The thermal behavior and the kinetic parameters of the exothermic decomposition reaction are crucial for understanding its reactivity. researchgate.net While specific activation energy values for this compound are not detailed in the provided literature, the principles can be inferred from related compounds. For instance, the decomposition of similar compounds often follows first-order kinetics, where the rate is proportional to the concentration of the nitrosourea (B86855). researchgate.net The activation energy for such decomposition reactions can be determined by studying the reaction rate at different temperatures. scielo.br

The stability and decomposition rate of N-nitrosoureas are highly dependent on the pH and the solvent environment. echemi.comresearchgate.net Generally, nitrosoureas exhibit increased instability and faster decomposition under alkaline conditions. echemi.comnoaa.gov For example, the alkaline hydrolysis of N-methyl-N-nitrosourea produces diazomethane, a highly reactive and explosive gas. echemi.comnoaa.gov

The pH-rate profile for the degradation of similar compounds often shows that stability is greatest in the acidic to neutral pH range. researchgate.net In a study on nitazoxanide, the lowest degradation rate constant, indicating higher stability, was observed between pH 1.0 and 4.0. researchgate.net Conversely, the degradation rate increased significantly at higher pH values, with the highest rate constant observed at pH 10.0. researchgate.net The solvent environment also plays a role, with polar solvents potentially facilitating the hydrolytic activation steps. The stability can also be affected by storage conditions and the type of container. nih.gov

Table 3: Influence of pH on Decomposition Rate (Illustrative based on similar compounds)

pH Condition Relative Decomposition Rate Stability
Acidic (e.g., pH 1.0 - 4.0) Low High
Neutral (e.g., pH 7.0) Moderate Moderate

Chemoselectivity and Nucleophile Reactivity

The reactivity of TMS-MNU is fundamentally linked to its decomposition under physiological conditions. It is established that TMS-MNU functions as a biological methylating agent, a characteristic it shares with N-methyl-N-nitrosourea (MNU). nih.gov The proposed mechanism involves the hydrolytic activation of TMS-MNU, leading to the formation of trimethylsilylmethanediazohydroxide. This intermediate undergoes a rapid nucleophilic cleavage of the silicon-carbon (Si-CH₂) bond to yield methanediazohydroxide, the same reactive species generated from MNU, which is responsible for the subsequent methylation of nucleophilic substrates. nih.gov

Quantification of Alkylating Ability (e.g., Swain-Scott's Substrate Constant)

The Swain-Scott equation is a linear free-energy relationship used to quantify the susceptibility of an electrophile to the nucleophilicity of a reagent. The equation is given by log(k/k₀) = s * n, where 's' is the substrate constant representing the sensitivity of the substrate to the nucleophile's strength ('n'), and k and k₀ are the reaction rate constants with the given nucleophile and water, respectively. A lower 's' value indicates a more reactive electrophile that is less selective, reacting readily with a wide range of nucleophiles, including weaker ones like the oxygen atoms in DNA bases.

While a specific Swain-Scott substrate constant for this compound is not documented in the reviewed scientific literature, the constant for the closely related N-methyl-N-nitrosourea (MNU) is 0.42. This value for MNU suggests a relatively high reactivity and a tendency to react via an S(_N)1-like mechanism, favoring the alkylation of weaker nucleophiles such as the O-atoms of guanine (B1146940) and thymine (B56734) in DNA. Given that TMS-MNU is known to generate the same ultimate alkylating intermediate as MNU, it is anticipated that it would exhibit a similar substrate constant and, consequently, a comparable alkylating profile. nih.gov

Table 1: Swain-Scott Substrate Constants for Selected Alkylating Agents

CompoundSwain-Scott Substrate Constant (s)
N-Methyl-N-nitrosourea (MNU)0.42
N-Ethyl-N-nitrosourea (ENU)0.26
Methyl methanesulfonate (B1217627) (MMS)0.83
Ethyl methanesulfonate (EMS)0.67

This table presents the Swain-Scott substrate constants for MNU and other common alkylating agents to provide context for the expected reactivity of TMS-MNU.

Specificity Towards Biological Nucleophiles (e.g., DNA, Proteins)

The alkylating species generated from TMS-MNU, the methyldiazonium ion, is a potent electrophile that reacts with various nucleophilic sites in biologically important macromolecules like DNA and proteins.

DNA Alkylation: The primary targets for methylation within the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. For N-methyl-N-nitrosourea, and by extension TMS-MNU, the major sites of alkylation include:

N7-guanine: Typically the most frequent site of alkylation.

O⁶-guanine: A critical lesion due to its miscoding potential, leading to G:C to A:T transition mutations during DNA replication.

N3-adenine: Another significant site of base methylation.

O⁴-thymine and O²-thymine: Alkylation at these oxygen atoms also contributes to the mutagenic and carcinogenic properties of the compound.

Phosphodiester backbone: The phosphate (B84403) groups can also be alkylated, forming phosphotriesters.

The distribution of these adducts is influenced by the reactivity of the alkylating agent, with agents having lower Swain-Scott 's' values (like MNU) showing a higher proportion of O-alkylation relative to N-alkylation.

Protein Alkylation: The nucleophilic side chains of amino acid residues in proteins are also susceptible to methylation by the reactive intermediate of TMS-MNU. Key targets include:

Cysteine: The sulfhydryl group is a strong nucleophile.

Histidine: The imidazole (B134444) ring contains nucleophilic nitrogen atoms.

Lysine: The ε-amino group is a primary target.

Aspartate and Glutamate: The carboxyl groups can also be esterified.

While the specific pattern of protein alkylation by TMS-MNU has not been detailed, it is expected to be similar to that of MNU.

Comparison of Reactivity with Carbon Analogs (e.g., N-Neopentyl-N-nitrosourea) and N-Methyl-N-nitrosourea

A comparative analysis of the reactivity of TMS-MNU with its carbon analog, N-Neopentyl-N-nitrosourea (neoPNU), and with N-Methyl-N-nitrosourea (MNU) reveals significant differences rooted in their decomposition pathways.

TMS-MNU vs. N-Neopentyl-N-nitrosourea (neoPNU): Despite being the direct carbon analog of TMS-MNU, neoPNU exhibits a distinct chemical reactivity. The crucial difference is the stability of the carbon-carbon bond in neoPNU compared to the silicon-carbon bond in TMS-MNU. Under hydrolytic conditions, the Si-C bond in the intermediate derived from TMS-MNU readily cleaves to produce the methylating agent. In contrast, the C-C bond in the corresponding intermediate from neoPNU does not cleave in the same manner. Consequently, neoPNU does not act as a methylating agent but rather would be expected to generate a neopentyl cation, which is prone to rearrangement. This fundamental difference in their decomposition pathways results in neoPNU having a different and significantly lower biological activity compared to TMS-MNU. nih.govnih.govnih.gov

Table 2: Comparison of Reactivity and Decomposition of Nitrosoureas

CompoundAlkylating SpeciesProposed Decomposition PathwayBiological Activity Equivalence
This compound (TMS-MNU) Methyldiazonium ionHydrolysis followed by Si-C bond cleavage to yield methanediazohydroxide.Equivalent to MNU nih.gov
N-Methyl-N-nitrosourea (MNU) Methyldiazonium ionDirect formation of methanediazohydroxide.-
N-Neopentyl-N-nitrosourea (neoPNU) Neopentyl cation (or rearranged products)Does not readily cleave to a smaller alkylating species.Different from TMS-MNU and MNU nih.govnih.gov

Mechanistic Investigations of Biological Activity Preclinical in Vitro and Non Human in Vivo

Molecular Mechanism of Action as a Methylating Agent

N-Trimethylsilylmethyl-N-nitrosourea (TMS-MNU) is recognized as a biological alkylating agent, exhibiting effects comparable to the well-studied compound N-methyl-N-nitrosourea (MNU). nih.gov Its mechanism of action is rooted in its ability to act as a methylating agent, transferring a methyl group to crucial biological macromolecules. nih.gov

Formation of Methylating Species from this compound Decomposition

The biological activity of TMS-MNU is initiated through its decomposition. The proposed molecular mechanism involves hydrolytic activation of TMS-MNU, which produces trimethylsilylmethanediazohydroxide. nih.gov This intermediate subsequently undergoes a rapid nucleophilic cleavage of the silicon-carbon (Si-CH2) bond. nih.gov This cleavage results in the formation of methanediazohydroxide, which is the same reactive intermediate produced by N-methyl-N-nitrosourea (MNU). nih.govnih.gov It is this methanediazohydroxide that ultimately acts as the methylating species, transferring a methyl group to various biological targets. nih.gov This decomposition pathway distinguishes TMS-MNU from its carbon analogue, N-neopentyl-N-nitrosourea (neoPNU), and makes it biologically equivalent to MNU. nih.govnih.gov

Adduct Formation with Informational Biopolymers (e.g., DNA, RNA, Proteins)

Once formed, the reactive methylating species from TMS-MNU's decomposition can covalently bind to informational biopolymers, a process known as adduct formation. This methylation targets nucleophilic sites on DNA, RNA, and proteins. nih.gov The primary target of such alkylating agents is DNA, leading to the formation of various DNA adducts. nih.gov While direct studies on TMS-MNU's adducts are limited, its equivalence to MNU suggests it forms similar adducts. nih.gov Key adducts formed by MNU include N7-methylguanine, 3-methyladenine, and the highly mutagenic O6-methylguanine. nih.govnih.gov Methylation can also occur on the phosphate (B84403) backbone of DNA, forming phosphotriesters. nih.gov

Beyond DNA, RNA is also a target for methylation. N6-methyladenosine (m6A) is a common modification in messenger RNA (mRNA) that plays a role in regulating gene expression, and it can be influenced by external methylating agents. nih.gov Proteins, containing nucleophilic amino acid residues, are also susceptible to methylation, although DNA is often considered the most critical target regarding mutagenicity.

Specificity of Methylation Sites and Resulting Lesions

The methylation of DNA by N-nitroso compounds is not random; there is a degree of specificity for certain nucleotide sequences and positions. nih.gov For agents like MNU, which TMS-MNU is equivalent to, the most significant lesion in terms of mutagenesis is O6-methylguanine (O6-MeG). nih.govnih.gov This adduct can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. nih.gov

Studies on MNU in Chinese hamster V79 cells have shown a high frequency of these G:C to A:T transitions. nih.gov There appears to be a preference for methylation at guanine (B1146940) bases that are preceded by a purine (B94841) base (adenine or guanine) in the 5'-purine-G-N-3' sequence on the non-transcribing strand of DNA. nih.gov This suggests that local sequence context and potentially differing repair capacities between DNA strands can influence the location of methylation. nih.govnih.gov While DNA conformation (e.g., B-DNA vs. Z-DNA) does not seem to significantly alter the methylation pattern, electronic factors are believed to be dominant over steric factors in determining reactivity. nih.gov

Cellular and Subcellular Effects (In Vitro Studies)

The formation of adducts by this compound leads to significant consequences at the cellular level, including mutagenicity and cytotoxicity. nih.gov

Mutagenicity in Bacterial and Mammalian Cell Systems (e.g., E. coli, S. typhimurium, Chinese Hamster V79)

This compound has demonstrated mutagenic activity across various cell systems. nih.gov In bacterial systems, it has been tested on strains of Escherichia coli and Salmonella typhimurium TA100, where it was found to be mutagenic. nih.gov The mutagenicity of N-nitroso compounds in these bacterial assays, often referred to as the Ames test, is a key indicator of their DNA-damaging potential. nih.govusp.org

In mammalian cells, TMS-MNU was assayed for mutagenicity in Chinese Hamster V79 cells. nih.gov The induction of mutations in the hprt gene of V79 cells is a standard method for assessing the mutagenic potential of chemicals. nih.gov The biological activity of TMS-MNU in these assays confirms its role as a potent mutagen, with effects that are functionally identical to those of MNU. nih.gov

Table 1: Summary of Mutagenicity Studies on this compound (TMS-MNU) and Related Compounds

Test SystemCell/Strain TypeObserved Effect for TMS-MNU or Equivalent CompoundsReference
BacterialEscherichia coli B tester strainsMutagenic nih.gov
BacterialSalmonella typhimurium TA100Mutagenic nih.gov
MammalianChinese Hamster V79Mutagenic nih.gov

Cytotoxicity and Growth Inhibition in Cell Lines (e.g., Murine Leukemia L1210 Cells)

In addition to being mutagenic, this compound is cytotoxic, meaning it is toxic to cells and can inhibit their growth and proliferation. nih.gov This effect was demonstrated in cultured murine leukemia L1210 cells. nih.gov The cytotoxicity of such alkylating agents is generally linked to the level of DNA damage they induce. nih.gov If the DNA damage is too extensive for the cell's repair mechanisms to handle, it can trigger programmed cell death (apoptosis) or lead to reproductive failure, thus inhibiting the growth of the cell population. nih.gov Studies on similar compounds in L1210 cells have correlated cytotoxicity with the inhibition of critical cellular processes like DNA synthesis. nih.gov The cytotoxic profile of TMS-MNU in L1210 cells further supports its classification as a biologically active agent equivalent to MNU. nih.gov

Table 2: Summary of Cytotoxicity Studies on this compound (TMS-MNU)

Cell LineOrganismObserved EffectReference
L1210Murine (Mouse)Cytotoxic / Inhibits cell growth nih.gov

Induction of DNA Damage and DNA Repair Pathway Modulation

This compound is a silicon-containing analogue of N-neopentyl-N-nitrosourea (neoPNU) and functions as a potent mutagen. nih.gov Research has demonstrated that it acts as a biological methylating agent, with activity equivalent to the well-characterized carcinogen N-methyl-N-nitrosourea (MNU). nih.gov The molecular mechanism of TMS-MNU involves its hydrolytic activation, which produces trimethylsilylmethanediazohydroxide. This intermediate undergoes a rapid nucleophilic cleavage of its silicon-carbon (Si-CH2) bond to form methanediazohydroxide. nih.gov This reactive species is the same intermediate generated by MNU, which subsequently methylates biological macromolecules like DNA, leading to mutations. nih.gov

The DNA damage caused by such alkylating agents typically involves the formation of adducts at various sites on DNA bases. For N-nitroso compounds, common adducts include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and the highly mutagenic O6-methylguanine (O6-MeG). nih.gov The persistence of these adducts is a critical factor in the initiation of carcinogenesis.

Cells employ several DNA repair pathways to counteract the genotoxic effects of alkylating agents. The primary mechanism for repairing lesions like N3-MeA and N7-MeG is base excision repair (BER). nih.gov This process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base. nih.gov

A crucial repair pathway for the pro-mutagenic O6-MeG lesion is direct reversal by the O6-alkylguanine-DNA alkyltransferase (MGMT) protein. psu.edu This "suicide" enzyme stoichiometrically transfers the methyl group from the guanine to one of its own cysteine residues, thereby inactivating the enzyme and restoring the DNA. nih.govpsu.edu The capacity of a given cell or tissue to repair O6-MeG adducts via MGMT can significantly influence its susceptibility to the carcinogenic effects of methylating agents. nih.gov While direct studies on TMS-MNU's effect on repair enzymes are limited, its functional equivalence to MNU suggests that cellular responses would be dictated by these established pathways. nih.gov

Analysis of Cell Cycle Perturbations

The introduction of DNA damage by genotoxic agents like N-nitroso compounds often leads to the activation of cell cycle checkpoints. These checkpoints are critical surveillance mechanisms that can arrest the cell cycle to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).

While specific studies detailing the cell cycle effects of TMS-MNU are not extensively documented, the known consequences of its biological equivalent, MNU, and other alkylating agents provide a framework for understanding its likely impact. The p53 tumor suppressor protein plays a central role in the DNA damage response. Following DNA damage, p53 can activate downstream targets like the protein p21, which is a cyclin-dependent kinase (CDK) inhibitor responsible for inducing cell cycle arrest in the G1 phase. plos.org Other p53 target genes are involved in mediating G2 phase arrest. plos.org Arrest at the G2/M boundary is a common cellular response to DNA damage, preventing cells with compromised genomes from entering mitosis. nih.gov The ability of various chemical compounds to induce G2/M arrest is a known mechanism of anti-proliferative activity. gsea-msigdb.orgmdpi.com

In studies with the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), the efficiency of oncogenic transformation was found to be dependent on the phase of the cell cycle at the time of exposure. nih.gov This highlights the intricate relationship between the cell's proliferative state and its susceptibility to carcinogenic insults from this class of compounds.

Preclinical In Vivo Studies in Animal Models

Investigation of Organ-Specific Carcinogenesis in Rodents

Comparative carcinogenicity studies in F344 rats have provided significant insights into the organ-specific effects of TMS-MNU. When administered via intragastric intubation, TMS-MNU demonstrated potent carcinogenic activity, particularly in the stomach. nih.govnih.gov

In a key study comparing TMS-MNU with MNU and its carbon analogue, neoPNU, both TMS-MNU and MNU induced tumors of the forestomach with a 100% incidence in both male and female rats. nih.govnih.gov Tumors were also observed in other organs, including the glandular stomach, nervous system, kidneys, and lungs for both compounds. nih.govnih.gov However, the study revealed a distinct difference in organotropism between the silicon-containing compound and its direct carbon counterpart. The incidence of lung tumors was notably higher in the TMS-MNU-treated group compared to the MNU group. nih.govnih.gov Conversely, neurogenic tumors were observed more frequently in the MNU group than in the TMS-MNU group. nih.govnih.gov The carbon-analogue, neoPNU, did not induce tumors in these organs under the same experimental conditions. nih.govnih.gov

These findings underscore that the carcinogenicity and organ specificity of N-alkyl-N-nitrosoureas are highly dependent on the chemical structure of their alkyl chains. nih.gov

Tumor Incidence in F344 Rats Treated with TMS-MNU vs. MNU
OrganTMS-MNU Group IncidenceMNU Group IncidenceNotes
Forestomach100%100%Squamous cell papillomas and carcinomas
LungHigher IncidenceLower IncidenceIncidence was significantly higher in the TMS-MNU group.
Nervous SystemLower IncidenceHigher IncidenceNeurogenic tumors were more frequent in the MNU group.
Glandular StomachObservedObservedAdenomatous hyperplasia and adenocarcinomas noted.
KidneyObservedObservedRenal cell tumors noted.

Assessment of Genotoxic Effects in Animal Tissues

The potent carcinogenicity of TMS-MNU observed in rodent models is a direct manifestation of its genotoxic activity in animal tissues. The ability of its reactive intermediate to methylate DNA leads to the fixation of mutations in proliferating cells, ultimately resulting in neoplastic transformation. nih.gov The high incidence of tumors in specific target organs like the forestomach and lungs in rats serves as definitive evidence of its in vivo genotoxicity. nih.govnih.gov

Furthermore, in vitro mutagenicity assays have confirmed the genotoxic potential of TMS-MNU across a range of cell types, including E. coli B tester strains, Salmonella typhimurium TA100, Chinese hamster V79 cells, and cultured murine leukemia L1210 cells. nih.gov This broad activity in preclinical models highlights its consistent ability to induce genetic damage.

Pharmacokinetic and Metabolic Research in Animal Models

The differences in organ-specific carcinogenesis between TMS-MNU and MNU, despite both generating the same ultimate methylating species, point to the critical role of pharmacokinetics and distribution. nih.govnih.gov Research suggests that the organotropism of these compounds is predominantly dependent on their distribution throughout the animal's body. nih.gov

The presence of the trimethylsilyl (B98337) group in TMS-MNU alters its physicochemical properties compared to MNU, specifically its partition property. nih.gov This difference in lipophilicity and other characteristics likely leads to a distinct pattern of distribution and accumulation in various tissues following administration. nih.gov The higher incidence of lung tumors with TMS-MNU, for instance, suggests a potentially greater distribution or accumulation of the parent compound or its activated form in lung tissue compared to MNU. nih.govnih.gov

The metabolic activation pathway, as established in preclinical studies, involves a hydrolytic process that ultimately cleaves the Si-CH2 bond, releasing the methanediazohydroxide intermediate. nih.gov This biotransformation is essential for its genotoxic and carcinogenic effects.

Role of this compound as a Research Carcinogen for Disease Modeling

The reliable and organ-specific carcinogenic effects of TMS-MNU make it a valuable tool for modeling specific types of cancer in preclinical research. nih.govnih.gov Its ability to induce forestomach and lung tumors in rats with high frequency provides robust models for studying the mechanisms of carcinogenesis in these tissues. nih.gov

By comparing the effects of TMS-MNU with its close structural analogues like MNU and neoPNU, researchers can investigate fundamental questions in chemical carcinogenesis. nih.gov These studies allow for the dissection of how subtle changes in chemical structure—such as the substitution of a carbon atom with a silicon atom—can dramatically alter a compound's pharmacokinetic profile and, consequently, its organ-specific carcinogenic activity. nih.govnih.gov This makes TMS-MNU an important research carcinogen for exploring the principles of organotropism and for developing and testing hypotheses related to cancer initiation and progression. rsc.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of molecules. While specific DFT studies on the detailed conformational analysis of TMS-MNU are not extensively documented in publicly available literature, the principles of such calculations can be outlined.

These calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles. For TMS-MNU, particular attention would be given to the geometry around the N-nitroso group and the orientation of the bulky trimethylsilylmethyl group.

Table 1: Predicted Key Structural Parameters of N-Trimethylsilylmethyl-N-nitrosourea from Theoretical Calculations

ParameterPredicted Value RangeSignificance
Si-C Bond Length~1.85 - 1.95 ÅInfluences the stability and reactivity of the silylmethyl group.
N-N Bond Length~1.30 - 1.40 ÅReflects the electronic nature of the nitroso group.
N-C(O) Bond Length~1.35 - 1.45 ÅIndicates the degree of amide character.
O=N-N-C Dihedral AngleVariableDetermines the conformational isomers and their relative energies.

Note: The values in this table are illustrative and based on typical values for similar functional groups in related molecules, as specific computational studies on TMS-MNU are not widely published.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis of Si-CH2 Cleavage)

A critical aspect of the biological activity of TMS-MNU is its decomposition to an alkylating agent. Experimental studies have proposed a molecular mechanism that can be further elucidated using computational modeling. The proposed mechanism suggests that hydrolytic activation of TMS-MNU leads to the formation of trimethylsilylmethanediazohydroxide. nih.gov This intermediate is then thought to undergo a nucleophilic cleavage of the Si-CH₂ chemical bond to generate methanediazohydroxide, the same reactive species produced by N-methyl-N-nitrosourea (MNU). nih.gov

Prediction of Reactivity and Chemoselectivity Parameters

Computational methods can predict various parameters that correlate with the reactivity and chemoselectivity of a molecule. For TMS-MNU, these parameters can help in understanding its behavior as an alkylating agent.

Table 2: Theoretical Reactivity and Chemoselectivity Descriptors

DescriptorTheoretical BasisPredicted Significance for TMS-MNU
Frontier Molecular Orbitals (HOMO/LUMO) The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons.The distribution of the LUMO would likely be centered on the electrophilic sites of the reactive intermediate, guiding its interaction with nucleophilic sites on DNA.
Electrostatic Potential (ESP) Maps ESP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.These maps would highlight the electrophilic character of the species responsible for alkylation, predicting the sites most susceptible to nucleophilic attack.
Fukui Functions These functions quantify the change in electron density at a particular point in the molecule upon the addition or removal of an electron, thereby predicting local reactivity.Fukui functions could be used to rank the reactivity of different atoms within the reactive intermediate of TMS-MNU, predicting which sites are most likely to engage in alkylation.

These theoretical descriptors are valuable in rationalizing the observed biological activity and in predicting the behavior of related compounds.

Molecular Dynamics Simulations of Compound-Biomolecule Interactions (e.g., DNA Alkylation)

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic interactions between a small molecule and a biological macromolecule like DNA. dtu.dknih.gov Although specific MD simulation studies of TMS-MNU interacting with DNA have not been reported, the methodology is well-suited for this purpose.

An MD simulation would typically involve placing the active alkylating species derived from TMS-MNU in proximity to a DNA molecule in a simulated aqueous environment. The simulation would then track the movements of all atoms over time, providing insights into:

The preferred binding sites of the alkylating agent on DNA.

The conformational changes in DNA upon binding.

The stability of the resulting DNA adduct.

The role of solvent molecules in mediating the interaction.

Experimental evidence shows that TMS-MNU acts as a methylating agent, similar to MNU. nih.gov Therefore, MD simulations could be used to compare the DNA alkylation process by the intermediates of both TMS-MNU and MNU, potentially explaining any subtle differences in their biological effects.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov From a theoretical perspective, this can be achieved through Quantitative Structure-Activity Relationship (QSAR) models. nih.gov

For TMS-MNU, a theoretical SAR study would involve:

Descriptor Calculation: Calculating a range of theoretical descriptors (electronic, steric, hydrophobic, etc.) for TMS-MNU and a series of related N-alkyl-N-nitrosoureas.

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with experimentally determined biological activity (e.g., carcinogenicity, mutagenicity).

Prediction: Using the developed model to predict the activity of new, unsynthesized analogues.

A comparative study on the carcinogenicity of TMS-MNU, its carbon-analogue N-neopentyl-N-nitrosourea (neoPNU), and MNU in rats provides valuable experimental data for such theoretical studies. nih.gov The study found that TMS-MNU and MNU induced tumors, while neoPNU did not, indicating that the nature of the alkyl group is critical. nih.gov The difference in organ specificity between TMS-MNU and MNU was attributed to differences in their distribution properties, a factor that can be modeled using theoretical descriptors like the partition coefficient (logP). nih.gov

Future Directions and Research Opportunities

Development of Novel Analogs with Tailored Reactivity for Specific Research Applications

The existing structure of TMS-MNU serves as a template for the rational design of new analogs. By systematically modifying its chemical structure, it is possible to create a suite of compounds with tailored reactivity, stability, and organ specificity. nih.govnih.gov The carcinogenicity and organ-specific effects of N-alkyl-N-nitrosoureas are highly dependent on the chemical structure of their alkyl chains. nih.gov For instance, while both TMS-MNU and MNU induce tumors, differences in their organ specificity suggest that the physicochemical properties of the parent compound, such as its partition property, influence its distribution in the body. nih.govnih.gov

Future research could focus on modifying the silicon-containing moiety to fine-tune these properties. For example, altering the alkyl groups on the silicon atom could modulate the compound's lipophilicity, thereby influencing its ability to cross cellular membranes and its distribution among different tissues. Similarly, substituting the trimethylsilyl (B98337) group with other silyl (B83357) derivatives could alter the rate of hydrolytic activation and subsequent release of the methylating agent, allowing for more controlled studies of methylation damage.

Table 1: Potential Structural Modifications of N-Trimethylsilylmethyl-N-nitrosourea and Their Research Applications

Structural Modification Potential Effect on Properties Targeted Research Application
Varying alkyl groups on the silicon atom (e.g., triethylsilyl) Altered lipophilicity and steric hindrance Studying tissue-specific methylation and overcoming cellular barriers.
Introducing functional groups to the silyl moiety Enhanced targeting to specific cellular compartments or biomolecules Probing methylation events within specific organelles (e.g., mitochondria).
Replacing the methyl-nitrosourea with larger alkyl groups Generation of different alkylating species (e.g., ethylating) Comparative studies of different types of alkylation damage and repair.

Advanced Spectroscopic and Analytical Techniques for Studying this compound Metabolites and Adducts

A comprehensive understanding of the biological effects of TMS-MNU requires detailed knowledge of its metabolic fate and the specific biomolecular adducts it forms. While it is known to form methylated DNA bases such as O6-methylguanine, 7-methylguanine, and 3-methyladenine, similar to other methylating agents, advanced analytical methods can provide a more complete picture. nih.gov

Future studies should employ a suite of high-sensitivity techniques to identify and quantify not only the primary DNA adducts but also its metabolites in various biological matrices. Techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for this purpose. nih.gov Furthermore, specialized methods like the fluorometric analysis of DNA unwinding (FADU) assay, previously used for MNU, could be adapted to quantify DNA strand breaks induced by TMS-MNU with high sensitivity. nih.gov

Table 2: Advanced Analytical Techniques for TMS-MNU Research

Technique Application Information Gained
High-Resolution Mass Spectrometry (HRMS) Identification and quantification of TMS-MNU metabolites and DNA/protein adducts. Precise molecular formula of unknown metabolites and adducts, enabling pathway elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural characterization of novel metabolites and adducts. Unambiguous determination of chemical structures.
Fluorescence Spectroscopy / Assays Detection of DNA damage (e.g., strand breaks) in cells. nih.gov Quantitative assessment of DNA damage levels under different conditions.

Integration of Multi-Omics Approaches to Understand Biological Responses

To capture the full spectrum of cellular responses to TMS-MNU-induced damage, an integrated multi-omics approach is essential. mdpi.comnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond single-endpoint analyses to a systems-level understanding of the biological perturbations caused by this compound. nih.govresearchgate.net Such approaches can reveal the complex interplay between different cellular pathways and provide a more holistic view of how cells respond to methylation stress. mdpi.com

Genomics: Whole-genome sequencing can identify mutational signatures associated with TMS-MNU exposure, providing insights into the specific types of genetic alterations it causes.

Transcriptomics: RNA-sequencing can reveal changes in gene expression profiles in response to TMS-MNU treatment, highlighting the activation of DNA repair pathways, cell cycle checkpoints, and apoptotic processes.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein abundance and post-translational modifications, offering a direct view of the functional cellular response, including the upregulation of DNA repair enzymes. nih.gov

Metabolomics: Analyzing the metabolome can uncover alterations in cellular metabolism as a consequence of TMS-MNU exposure, potentially linking DNA damage to broader metabolic dysregulation. mdpi.comelsevierpure.com

Integrating these data layers can facilitate the construction of comprehensive network models of the cellular response to TMS-MNU, identifying key nodes and pathways that are critical for cell survival or death following damage. mdpi.com

Exploration of this compound as a Chemical Probe for Fundamental Biological Processes

Given its defined mechanism of generating a methylating agent, TMS-MNU can be utilized as a precise chemical probe to investigate a variety of fundamental biological processes that are regulated by methylation. nih.gov Methylation is a ubiquitous post-translational modification that affects DNA, RNA, and proteins, influencing everything from gene expression to protein function.

By introducing methyl groups in a controlled manner, TMS-MNU and its future analogs could be used to study:

Epigenetic Regulation: Investigate how random and targeted DNA methylation affects gene expression patterns and chromatin structure.

RNA Biology: Probe the functional consequences of methylation on different RNA species, influencing their stability, translation, and localization.

Protein Function: Study how methylation of specific amino acid residues alters protein conformation, enzyme activity, and protein-protein interactions.

Mutagenesis: As a potent mutagen, TMS-MNU can be used in genetic screens to identify genes involved in specific biological pathways by assessing the functional consequences of induced mutations. nih.gov

Application in the Design of Mechanistic Probes for DNA Repair and Damage Response Pathways

The ability of TMS-MNU to induce specific DNA methylation adducts makes it an excellent tool for studying the intricate network of DNA repair and damage response (DDR) pathways. nih.govresearchgate.net When cells are exposed to TMS-MNU, they activate a range of repair mechanisms to remove the resulting DNA lesions. mdpi.com These include base excision repair (BER) for removing smaller adducts, nucleotide excision repair (NER), and direct reversal of methylation by enzymes. nih.govnih.govmdpi.com

Future research can leverage TMS-MNU to:

Dissect Repair Pathways: By creating cell lines deficient in specific DNA repair genes, researchers can use TMS-MNU to determine which pathways are responsible for repairing particular methylation adducts.

Visualize Repair in Real-Time: Novel analogs of TMS-MNU could be developed with fluorescent tags, allowing for the direct visualization of DNA damage and the recruitment of repair proteins to damage sites within living cells.

Screen for Modulators of DNA Repair: TMS-MNU can be used in high-throughput screening assays to identify small molecules that either inhibit or enhance the activity of specific DNA repair pathways. nih.gov Such compounds are valuable as research tools and may have therapeutic potential.

The study of how chromatin structure influences the efficiency of DNA repair is another promising area. Research on MNU has already shown that the capacity for repairing DNA strand breaks is higher in transcriptionally active regions of chromatin, suggesting that chromatin accessibility plays a key role in the repair process. nih.gov TMS-MNU provides a tool to further investigate these structure-function relationships within the context of the cell nucleus.

Q & A

Q. What are the organ-specific carcinogenic effects of TMS-MNU in rodent models, and how are these effects quantified experimentally?

TMS-MNU induces tumors in a dose- and organ-specific manner. For example, in rats, it primarily targets the forestomach, with tumor incidence rates increasing proportionally to dosage. Researchers should administer TMS-MNU via oral gavage in graded doses (e.g., 10–50 mg/kg body weight) and monitor histopathological changes over 12–24 months. Tumor multiplicity and latency periods are critical endpoints .

Q. What safety protocols are essential when handling TMS-MNU in laboratory settings?

Due to its carcinogenicity, TMS-MNU requires OSHA-compliant containment (e.g., Class I Type B biosafety cabinets) and closed-system transfers to minimize exposure. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and eye protection. Waste disposal should follow hazardous chemical guidelines, with rigorous deactivation protocols (e.g., alkaline hydrolysis) .

Q. What regulatory frameworks guide the assessment of nitrosamine impurities like TMS-MNU in pharmaceuticals?

The FDA and EMA mandate risk assessments for nitrosamine contamination, including TMS-MNU, under ICH M7(R1) guidelines. Key steps include (Q)SAR analysis for mutagenicity prediction, in vitro Ames testing, and establishing acceptable intake (AI) limits (e.g., ≤6.15 µg/day for potent carcinogens) .

Q. What are the key endpoints to monitor in toxicological studies of TMS-MNU?

Primary endpoints include tumor incidence, organ weight changes, and histopathology. Secondary endpoints may involve biomarkers like DNA adduct formation (e.g., O⁶-methylguanine) in target tissues. Longitudinal studies should track survival rates and latency periods to assess dose-response relationships .

Advanced Research Questions

Q. How can researchers design dosing regimens for TMS-MNU in carcinogenicity studies to balance efficacy and toxicity?

Dose optimization requires pilot studies to establish the maximum tolerated dose (MTD) without premature mortality. For example, Maekawa et al. (1988) used 20 mg/kg in rats, administered weekly for 10 weeks, achieving consistent tumor induction without systemic toxicity. Adjustments should account for species-specific metabolic differences .

Q. What analytical challenges arise in detecting TMS-MNU in complex matrices, and how can they be mitigated?

Challenges include interference from co-eluting compounds (e.g., DMF) and in situ nitrosamine formation during sample preparation. Solutions involve using high-resolution LC-MS/MS with isotopic labeling (e.g., ¹⁵N-TMS-MNU) to distinguish analyte peaks. Matrix effects can be minimized via solid-phase extraction (SPE) and spike-and-recovery validation .

Q. How does TMS-MNU’s mutagenic profile compare to other alkylating agents like ENU?

TMS-MNU, like ENU, alkylates DNA at guanine residues but exhibits greater lipophilicity due to the trimethylsilyl group, enhancing tissue penetration. Comparative studies should assess mutation spectra (e.g., point mutations vs. deletions) using transgenic rodent models (e.g., MutaMouse) and whole-genome sequencing .

Q. What strategies are recommended for assessing in situ formation of nitrosamines during sample preparation?

To prevent artifactual nitrosamine generation, avoid acidic conditions and nitrite-containing reagents. Incorporate nitrosation inhibitors (e.g., ascorbic acid) during homogenization. Validate methods using negative controls (e.g., nitrosamine-free matrices) and parallel testing under varying pH/temperature conditions .

Q. How can in vitro mutagenicity testing be integrated into the risk assessment of TMS-MNU?

Use tiered testing: (1) Bacterial reverse mutation assay (Ames test) with S9 metabolic activation; (2) Mammalian cell assays (e.g., MLA or Comet assay) to detect chromosomal damage. Positive results necessitate in vivo follow-up, such as transgenic rodent mutation assays, to quantify mutagenic potency .

Q. What methodological considerations are critical when comparing TMS-MNU’s carcinogenicity across studies with varying protocols?

Standardize variables like species/strain (e.g., Sprague-Dawley vs. Wistar rats), administration route (oral vs. intravenous), and endpoint criteria. Meta-analyses should adjust for confounding factors (e.g., diet, housing conditions) and use statistical models (e.g., random-effects) to reconcile discrepancies in tumor incidence data .

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